1,3-Dichloro-4-difluoromethoxy-2-(fluoromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dichloro-4-difluoromethoxy-2-(fluoromethoxy)benzene is a chemical compound with the molecular formula C8H5Cl2F3O2 and a molecular weight of 261.03 g/mol . This compound is characterized by the presence of chlorine, fluorine, and methoxy groups attached to a benzene ring, making it a halogenated aromatic ether .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of advanced separation techniques, such as distillation and crystallization, is essential to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-Dichloro-4-difluoromethoxy-2-(fluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce quinones and hydroquinones, respectively .
Scientific Research Applications
1,3-Dichloro-4-difluoromethoxy-2-(fluoromethoxy)benzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Dichloro-4-difluoromethoxy-2-(fluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dichloro-4-fluoro-2-(fluoromethoxy)benzene
- 1,3-Dichloro-2-difluoromethoxy-4-(fluoromethoxy)benzene
Uniqueness
1,3-Dichloro-4-difluoromethoxy-2-(fluoromethoxy)benzene is unique due to its specific arrangement of chlorine, fluorine, and methoxy groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C8H5Cl2F3O2 |
---|---|
Molecular Weight |
261.02 g/mol |
IUPAC Name |
1,3-dichloro-4-(difluoromethoxy)-2-(fluoromethoxy)benzene |
InChI |
InChI=1S/C8H5Cl2F3O2/c9-4-1-2-5(15-8(12)13)6(10)7(4)14-3-11/h1-2,8H,3H2 |
InChI Key |
ZBJJVGIEHXXCLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1OC(F)F)Cl)OCF)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.